9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-7-(((4-methylphenyl)sulfonyl)oxy)-
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Overview
Description
9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-7-(((4-methylphenyl)sulfonyl)oxy)-: is a complex organic compound belonging to the xanthene family This compound is characterized by its unique structure, which includes a xanthene core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-7-(((4-methylphenyl)sulfonyl)oxy)- typically involves multiple steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the Diethylaminoethyl Group: The diethylaminoethyl group can be introduced via nucleophilic substitution using diethylamine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of sulfides.
Substitution: Formation of substituted xanthene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a fluorescent dye due to its xanthene core, which exhibits strong fluorescence properties. It is also used as a precursor in the synthesis of more complex organic molecules.
Biology
In biological research, the compound is used as a fluorescent probe for imaging and tracking biological processes. Its ability to fluoresce makes it valuable in techniques such as fluorescence microscopy and flow cytometry.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It is investigated for its ability to interact with biological targets, such as enzymes and receptors, which could lead to the development of new drugs.
Industry
In the industrial sector, the compound is used in the production of dyes and pigments. Its unique structure allows for the creation of materials with specific optical properties.
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-7-(((4-methylphenyl)sulfonyl)oxy)- involves its interaction with molecular targets such as enzymes and receptors. The diethylaminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the sulfonyl group can participate in covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-9H-xanthen-9-one: This compound has a methoxy group instead of the diethylaminoethyl and sulfonyl groups.
9H-xanthen-9-one: The parent compound without any substitutions.
7-Hydroxy-9H-xanthen-9-one: This compound has a hydroxy group at the 7-position.
Uniqueness
The uniqueness of 9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-7-(((4-methylphenyl)sulfonyl)oxy)- lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the diethylaminoethyl group enhances its solubility and ability to interact with biological targets, while the sulfonyl group provides additional reactivity and stability.
Properties
CAS No. |
86456-19-1 |
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Molecular Formula |
C26H28N2O5S |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
[8-[2-(diethylamino)ethylamino]-9-oxoxanthen-2-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C26H28N2O5S/c1-4-28(5-2)16-15-27-22-7-6-8-24-25(22)26(29)21-17-19(11-14-23(21)32-24)33-34(30,31)20-12-9-18(3)10-13-20/h6-14,17,27H,4-5,15-16H2,1-3H3 |
InChI Key |
CVZVASXGNOHCJR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=CC=C1)OC3=C(C2=O)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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